(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with significant interest in various fields of scientific research It is an ester derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride typically involves the esterification of azetidine-2-carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield azetidine-2-carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Dilute hydrochloric acid or sulfuric acid is used as the catalyst.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide is employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Major Products Formed
Hydrolysis: Azetidine-2-carboxylic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Biological Studies: It can be used to study the effects of non-proteinogenic amino acids on protein structure and function.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. The compound can also interact with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Azetidine-2-carboxylic acid methyl ester hydrochloride
- Piperidine-2-carboxylic acid ethyl ester hydrochloride
- Proline derivatives
Uniqueness
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (2S)-azetidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSFZLUZRAVTQ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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